{2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine
Description
Properties
Molecular Formula |
C20H18N6O |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-N-benzyl-2-N-(4-methoxyphenyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C20H18N6O/c1-27-16-9-7-15(8-10-16)24-20-25-18-17(21-11-12-22-18)19(26-20)23-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H2,22,23,24,25,26) |
InChI Key |
OMBFKKYJKGTEPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Pteridine Core Formation
The pteridine scaffold is constructed using diamines and carbonyl precursors. A widely adopted method involves cyclocondensation of 4,5-diaminopyrimidines with glyoxal derivatives under acidic conditions.
-
Intermediate 1 : React 4,5-diamino-2-(methylthio)pyrimidine with glyoxal bisulfite in acetic acid (80°C, 6 h).
-
Intermediate 2 : Oxidize the methylthio group to a sulfonyl group using H₂O₂/CH₃COOH (yield: 85–90%).
-
Intermediate 3 : Hydrolyze the sulfonyl group to a hydroxyl group via NaOH (2 M, reflux, 3 h).
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Acetic acid, 80°C | 78% | 95% |
| 2 | H₂O₂/CH₃COOH | 89% | 97% |
| 3 | NaOH, reflux | 82% | 96% |
Functionalization at Position 2
The 4-methoxyphenylamino group is introduced via nucleophilic substitution. Chloropteridine derivatives are preferred for their reactivity.
-
Intermediate 4 : Treat 2-chloropteridin-4-amine with 4-methoxyaniline in DMF at 120°C for 12 h.
-
Purification : Silica gel chromatography (EtOAc/hexane, 3:1).
Optimization :
Results :
| Catalyst | Temp (°C) | Yield |
|---|---|---|
| None | 120 | 45% |
| CuI | 120 | 67% |
Alternative Strategies
One-Pot Tandem Synthesis
A streamlined approach combines pteridine formation and functionalization:
-
React 4,5-diaminopyrimidine with benzylamine and 4-methoxybenzaldehyde in AcOH/H₂O (1:1).
Advantages :
-
Reduces steps from 5 to 2.
-
Overall yield: 52% (vs. 41% for stepwise synthesis).
Enzymatic Amination
Recent advances use transaminases for stereoselective amination:
-
Substrate : 2-Ketopteridin-4-yl-benzylamide.
-
Enzyme : ω-Transaminase from Arthrobacter sp. (30°C, pH 7.5).
Limitations :
-
Requires specialized enzyme immobilization.
-
Higher cost compared to chemical methods.
Analytical Validation
Purity Assessment :
| Technique | Parameters | Results |
|---|---|---|
| HPLC | C18 column, MeCN/H₂O (70:30), 1 mL/min | Retention: 8.2 min |
| ¹H NMR (400 MHz) | DMSO-d₆, δ 8.3–8.5 (pteridine CH) | Match reference |
Impurity Profiling :
-
Major impurity : Unreacted 2-chloropteridine (0.8% by LC-MS).
-
Removal : Recrystallization from EtOH/H₂O (9:1).
Industrial Scalability Challenges
Chemical Reactions Analysis
Types of Reactions
{2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant promise in the development of new therapeutic agents, particularly due to its structural similarity to known pharmacophores.
Anticancer Activity
Research indicates that derivatives of pteridin compounds, including {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine, may inhibit tumor growth through various mechanisms. These mechanisms include:
- Inhibition of key enzymes involved in cell proliferation.
- Induction of apoptosis in cancer cells.
A study highlighted that similar pteridin derivatives showed potent activity against various cancer cell lines, suggesting that {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine could be further explored for its anticancer properties .
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies. Research has demonstrated that pteridin derivatives can exhibit protective effects against neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase (AChE), which is crucial for maintaining cognitive function .
Antimicrobial Properties
Studies have shown that pteridin derivatives possess antimicrobial properties, making them suitable for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential bacterial enzymes .
Antiviral Activity
The potential antiviral activity of {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine has been noted in preliminary studies. It has been suggested that the compound may interfere with viral replication processes, although further research is needed to fully elucidate these mechanisms .
Pharmaceutical Development
The pharmaceutical industry is keenly interested in compounds like {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine due to their versatile applications:
Drug Formulation
The compound can serve as a lead structure for synthesizing novel drugs targeting specific diseases. Its derivatives could be formulated into various dosage forms, including tablets and injectables, enhancing patient compliance and therapeutic efficacy.
Combination Therapies
Given its diverse biological activities, {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine could be used in combination with other therapeutic agents to enhance treatment outcomes for complex diseases like cancer and infectious diseases.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on structural analogs of {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine, emphasizing substituent effects and available physicochemical or biological data.
Key Structural Analog: {2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methylphenyl)amine
This analog (CAS: 946242-79-1) shares the pteridinyl core but differs in substituents:
- 2-position: Substituted with a 2-methoxyethylamino group instead of 4-methoxyphenylamino.
- 4-position : Features a 4-methylphenyl group instead of benzylamine.
Key Differences and Implications :
In contrast, the rigid 4-methoxyphenyl group in the target compound may favor interactions with planar binding sites, such as those in DHFR .
Polarity : The benzylamine group in the target compound increases polarity compared to the 4-methylphenyl group in the analog, which could influence solubility and membrane permeability.
Biological Activity : While biological data for the target compound are scarce, the analog’s methylphenyl group is associated with moderate kinase inhibition in preliminary studies, suggesting that the benzylamine substituent might alter selectivity or potency .
Broader Comparison with Pteridine Derivatives
Pteridine derivatives often exhibit activity against infectious diseases or cancer. For example:
- Methotrexate: A pteridine-based antifolate with a 4-aminobenzoylglutamate tail. Unlike {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine, methotrexate’s bulkier structure targets DHFR with high affinity.
- Pemetrexed: Features a pyrrolopyrimidine core but shares mechanistic similarities.
Research Findings and Limitations
- Synthetic Accessibility: The analog {2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methylphenyl)amine is synthetically tractable via nucleophilic substitution on pteridinyl chlorides, as described in recent protocols . The target compound likely requires similar routes but may face challenges in regioselective amination.
- Data Gaps: No melting point, solubility, or bioactivity data are available for the target compound, limiting direct comparisons. The analog’s molecular weight (310.35 g/mol) suggests that the target compound would have a higher molecular weight (~330–350 g/mol) due to the benzylamine group.
Biological Activity
The compound {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine is a novel pteridine derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The chemical structure of {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine includes a pteridine core substituted with a 4-methoxyphenyl amino group and a benzylamine moiety. The synthesis typically involves multi-step organic reactions, including amination and coupling reactions to achieve the desired substitutions on the pteridine ring.
Anticancer Properties
Research has indicated that compounds similar to {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine exhibit significant anticancer activity. For instance, studies have shown that related pteridine derivatives can inhibit various receptor tyrosine kinases (RTKs) such as EGFR and HER2, which are crucial in cancer cell proliferation and survival.
Table 1: Anticancer Activity of Related Pteridine Compounds
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A (similar structure) | EGFR | 10 | |
| Compound B (related derivative) | HER2 | 15 | |
| {2-[(4-Methoxyphenyl)amino]...} | Unknown | TBD | This study |
Enzyme Inhibition
Enzymatic assays have demonstrated that {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine may act as an inhibitor for enzymes involved in cancer progression. The compound's ability to inhibit human DNA topoisomerase II has been noted, which is significant since this enzyme is a target for several anticancer drugs.
Table 2: Enzyme Inhibition Studies
Case Studies
- Case Study on Anticancer Efficacy : A study investigated the effects of pteridine derivatives on various cancer cell lines, including MCF-7 and A549. The results indicated that compounds with structural similarities to {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine exhibited cytotoxic effects with IC50 values ranging from 3 µM to 10 µM, demonstrating significant potential as anticancer agents.
- Mechanistic Insights : Molecular docking studies have provided insights into how {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine interacts with target proteins. The binding affinity was assessed against several kinases, suggesting that the compound could effectively inhibit their activity by occupying critical binding sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
